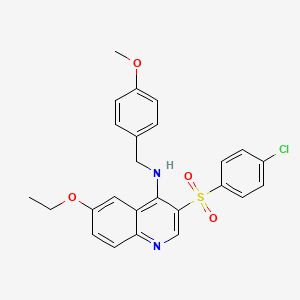

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Compounds with structural similarities to "3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine" have been synthesized and analyzed for their structural properties. For example, quinoline derivatives demonstrate a range of pharmacological activities, making them significant in drug discovery. Organoselenium compounds, including selenium-containing quinolines, show promising antioxidant activities and serve as versatile building blocks for regio-, chemio-, and stereoselective reactions (Bocchini et al., 2020). This highlights the potential of the compound for use in the synthesis of new pharmacologically active molecules.

Antibacterial Activity

Sulfonamide derivatives of quinoxaline have been synthesized and evaluated for their antibacterial activities against common pathogens like Staphylococcus spp. and Escherichia coli. These studies demonstrate the antibacterial potential of sulfonamide and quinoline derivatives, suggesting a possible application of "3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine" in developing new antibacterial agents (Alavi et al., 2017).

Antioxidant Properties

Research into selenium-containing quinolines has uncovered significant antioxidant properties, highlighting their potential in combating oxidative stress-related conditions. Such compounds have shown effectiveness in various antioxidant assays, including DPPH, ABTS, and FRAP assays (Bocchini et al., 2020). This points to the potential research application of "3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine" in developing treatments or supplements aimed at reducing oxidative stress.

Pro-Apoptotic Effects in Cancer Cells

Sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in various cancer cell lines. These compounds have been found to significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, suggesting a potential application in cancer therapy (Cumaoğlu et al., 2015).

Environmental Applications

Tertiary amine-functionalized adsorption resins have been developed for the removal of environmental pollutants like benzophenone-4 from water. This research demonstrates the utility of amine-functionalized compounds in environmental protection, suggesting a potential application for "3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine" in creating new materials for pollutant adsorption and removal (Zhou et al., 2018).

Wirkmechanismus

Target of Action

Quinoline derivatives have been reported to interact with various biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action of “3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine”. Quinoline derivatives often exert their effects by binding to their targets and modulating their activity .

Biochemical Pathways

Quinoline derivatives can affect various biochemical pathways depending on their specific targets .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O4S/c1-3-32-20-10-13-23-22(14-20)25(28-15-17-4-8-19(31-2)9-5-17)24(16-27-23)33(29,30)21-11-6-18(26)7-12-21/h4-14,16H,3,15H2,1-2H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRIHQMVFOFKBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2680918.png)

![N-(4-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2680920.png)

![3-methoxy-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2680925.png)

![N-(2,6-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2680932.png)

![2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2680938.png)